molecular formula C36H28N2O4 B11564710 bis(4-{(E)-[(2-methylphenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate

bis(4-{(E)-[(2-methylphenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate

Cat. No.: B11564710
M. Wt: 552.6 g/mol
InChI Key: NEGABCWZLOZTEW-UHFFFAOYSA-N
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Description

1,4-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE is an organic compound with a complex structure that includes multiple aromatic rings and imine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE typically involves a series of nucleophilic aromatic substitution reactions. One common method includes the reaction of benzene derivatives with brominated compounds, followed by further reactions with imine-forming reagents . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

1,4-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-containing compounds .

Scientific Research Applications

1,4-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The imine groups can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. Additionally, the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(2-methylstyryl)benzene: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    Benzene, 2-methyl-1,4-bis(1-methylethyl): Another related compound with distinct chemical properties and uses.

Properties

Molecular Formula

C36H28N2O4

Molecular Weight

552.6 g/mol

IUPAC Name

bis[4-[(2-methylphenyl)iminomethyl]phenyl] benzene-1,4-dicarboxylate

InChI

InChI=1S/C36H28N2O4/c1-25-7-3-5-9-33(25)37-23-27-11-19-31(20-12-27)41-35(39)29-15-17-30(18-16-29)36(40)42-32-21-13-28(14-22-32)24-38-34-10-6-4-8-26(34)2/h3-24H,1-2H3

InChI Key

NEGABCWZLOZTEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NC5=CC=CC=C5C

Origin of Product

United States

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